Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate
Beschreibung
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a chloro group, and a fluoro group attached to a benzoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Eigenschaften
IUPAC Name |
methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c1-21-14(18)10-2-8(5-13(6-10)17(19)20)9-3-11(15)7-12(16)4-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRWDUMBJLVORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate typically involves the nitration of methyl 3-(3-chloro-5-fluorophenyl)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Methyl 3-(3-chloro-5-fluorophenyl)-5-aminobenzoate.
Substitution: Methyl 3-(3-amino-5-fluorophenyl)-5-nitrobenzoate or Methyl 3-(3-chloro-5-mercaptophenyl)-5-nitrobenzoate.
Oxidation: Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitroaromatic compounds. It serves as a substrate or inhibitor in biochemical assays.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents. Its structural features are of interest in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes that catalyze the reduction of the nitro group. The molecular targets and pathways involved include nitroreductases and other enzymes that interact with nitroaromatic compounds. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and reactivity with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate can be compared with other nitrobenzoates and halogenated aromatic compounds:
Methyl 3-(3-chloro-5-fluorophenyl)-2-propenoate: This compound has a similar structure but with a propenoate group instead of a benzoate group. It exhibits different reactivity and applications due to the presence of the double bond.
Methyl 3-(3-chloro-5-fluorophenyl)-5-aminobenzoate: This compound is a reduction product of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate and has an amino group instead of a nitro group. It has different chemical and biological properties.
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid: This oxidation product has a carboxylic acid group instead of a methyl ester group. It is more acidic and has different solubility and reactivity characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
